N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide
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Description
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide, also known as CPP-115, is a promising compound that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. Inhibition of GABA-AT leads to increased levels of GABA, a neurotransmitter that plays a crucial role in regulating brain activity.
Scientific Research Applications
Reactivity and Synthetic Applications
- Cyclopropenones, like those related to the structure of interest, have been studied for their reactivity towards N-acylamidine derivatives, leading to the synthesis of pyrrolidine derivatives. This has implications for synthetic chemistry, especially in the formation of heterocyclic compounds which are prevalent in pharmaceuticals and agrochemicals (Cunha & Kascheres, 2001).
Enantioselective Synthesis
- The enantioselective synthesis of complex molecules, including pyrrolidines, is a significant area of research. It involves the development of methodologies for synthesizing compounds with high stereocontrol, which is crucial for the pharmaceutical industry. For instance, catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides are employed for synthesizing pyrrolidine scaffolds, important in natural products and biological probes (Narayan et al., 2014).
Antimicrobial and Antibacterial Agents
- Cycloalkylamino derivatives have been synthesized and evaluated for their in vitro and in vivo antibacterial activities. This research direction is crucial for discovering new therapeutic agents against resistant bacterial strains. For example, compounds with the 1-cyclopropyl moiety showed enhanced in vitro activity, highlighting the importance of cyclopropyl derivatives in drug development (Bouzard et al., 1992).
Biological and Pharmacological Studies
- The synthesis and pharmacological evaluation of compounds, including those with cyclopropyl and pyrrolidine rings, indicate potential antidepressant and nootropic activities. Such studies are vital for developing new treatments for psychiatric disorders and cognitive impairment (Thomas et al., 2016).
Conformational Analysis and Drug Design
- The conformational preferences of cyclopropyl derivatives, akin to the structure , are studied to understand their biological activities better. This research aids in the rational design of drugs by elucidating the structural requirements for biological activity (Casanovas et al., 2006).
properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c25-21(23-18-13-22(26)24(15-18)19-11-12-19)14-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-20H,11-15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOTZHGWPLUKAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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